methyl (4R,5R)-4-ethyl-7-oxo-5-phenylhept-2-enoate
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Overview
Description
Methyl (4R,5R)-4-ethyl-7-oxo-5-phenylhept-2-enoate is an organic compound with a complex structure that includes an ester functional group, a phenyl ring, and a conjugated double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4R,5R)-4-ethyl-7-oxo-5-phenylhept-2-enoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the aldol condensation of an appropriate aldehyde with a ketone, followed by esterification. The reaction conditions often require the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the aldol condensation, and an acid catalyst like sulfuric acid for the esterification step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and pH are crucial for achieving high efficiency and product purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (4R,5R)-4-ethyl-7-oxo-5-phenylhept-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, or reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl (4R,5R)-4-ethyl-7-oxo-5-phenylhept-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which methyl (4R,5R)-4-ethyl-7-oxo-5-phenylhept-2-enoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
Methyl (4R,5R)-4-ethyl-7-oxo-5-phenylhept-2-enoate can be compared with other similar compounds such as:
- Methyl (4R,5R)-4-methyl-7-oxo-5-phenylhept-2-enoate
- Ethyl (4R,5R)-4-ethyl-7-oxo-5-phenylhept-2-enoate
- Methyl (4R,5R)-4-ethyl-7-oxo-5-(4-chlorophenyl)hept-2-enoate
These compounds share similar structural features but differ in specific substituents, which can affect their chemical reactivity and biological activity
Properties
CAS No. |
827605-69-6 |
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Molecular Formula |
C16H20O3 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
methyl (4R,5R)-4-ethyl-7-oxo-5-phenylhept-2-enoate |
InChI |
InChI=1S/C16H20O3/c1-3-13(9-10-16(18)19-2)15(11-12-17)14-7-5-4-6-8-14/h4-10,12-13,15H,3,11H2,1-2H3/t13-,15-/m1/s1 |
InChI Key |
XMEJMFWBUQEVEO-UKRRQHHQSA-N |
Isomeric SMILES |
CC[C@H](C=CC(=O)OC)[C@@H](CC=O)C1=CC=CC=C1 |
Canonical SMILES |
CCC(C=CC(=O)OC)C(CC=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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